N-(5-(4-acetylpiperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(4-acetylpiperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C32H35N5O5 and its molecular weight is 569.662. The purity is usually 95%.
BenchChem offers high-quality N-(5-(4-acetylpiperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(4-acetylpiperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction and Binding Affinity
The compound has been identified to exhibit significant binding affinity towards various receptors, indicating its potential in receptor studies. For instance, a study focusing on dopamine D4 ligands highlighted the importance of the benzamide fragment in enhancing receptor affinity, showcasing the compound's utility in neuroscience research related to dopamine pathways (Perrone et al., 1998).
Antimicrobial Activity
Research into the antimicrobial properties of related compounds, particularly those incorporating the benzamide and pyridine derivatives, has revealed promising antimicrobial activity. This suggests the potential application of N-(5-(4-acetylpiperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Neuropharmacological Insights
The interaction of similar compounds with serotonin receptors, specifically the 5-HT1A PET ligand, has been extensively studied, providing valuable insights into the neuropharmacological aspects of mental health disorders. These studies underline the compound's relevance in researching psychiatric conditions and the development of novel therapeutic agents (Zimmer et al., 2003).
Antiproliferative Properties
The structural analogs of the compound have been explored for their antiproliferative activities, indicating its potential application in cancer research. The ability of these compounds to inhibit cell proliferation highlights the compound's utility in the development of anticancer therapeutics (Liszkiewicz, 2002).
Psychiatric and Behavioral Studies
Further research on phenylpiperazine derivatives, closely related to the compound , has demonstrated antidepressant and anxiolytic-like effects in animal models. This suggests the compound's possible application in the study of depression and anxiety disorders, offering a pathway to novel treatments (Pytka et al., 2015).
properties
IUPAC Name |
N-[5-(4-acetylpiperazine-1-carbonyl)-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)phenyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N5O5/c1-21(38)34-12-14-35(15-13-34)32(41)24-8-11-29(27(17-24)33-31(40)23-6-9-26(42-2)10-7-23)36-18-22-16-25(20-36)28-4-3-5-30(39)37(28)19-22/h3-11,17,22,25H,12-16,18-20H2,1-2H3,(H,33,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMKCIVUGKMYRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)N3CC4CC(C3)C5=CC=CC(=O)N5C4)NC(=O)C6=CC=C(C=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-acetylpiperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.